molecular formula C21H18N2O2S B2826620 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 897759-37-4

7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2826620
CAS No.: 897759-37-4
M. Wt: 362.45
InChI Key: ROINBPDEQNYHDI-UHFFFAOYSA-N
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Description

7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound combines multiple functional groups, including methoxy, phenyl, and thiophene, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to Form the Oxazine Ring: The intermediate pyrazole is then subjected to cyclization with an ortho-substituted phenol derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and thiophene rings, facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, m-CPBA

    Reducing Agents: SnCl₂, H₂ (with a catalyst)

    Substitution Reagents: Br₂, H₂SO₄

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Amines from nitro groups.

    Substitution Products: Halogenated derivatives or sulfonated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibits potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its diverse biological activity profile suggests it could be a lead compound for new drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-phenyl-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but with a furan ring instead of thiophene.

    7-methoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Contains a pyridine ring, offering different electronic properties.

Uniqueness

The presence of the thiophene ring in 7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different reactivity patterns and biological activities, providing a broader scope for research and application.

Properties

IUPAC Name

7-methoxy-2-phenyl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(25-20(15)18)19-11-6-12-26-19/h2-12,17,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINBPDEQNYHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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